3,4-Dibromo-Mal-PEG4-NHS ester is a specialized chemical compound that serves as a site-specific linker in bioconjugation processes. This compound features a dibromomaleimide group and a polyethylene glycol (PEG) chain, which enhances solubility and facilitates the formation of stable covalent bonds with biomolecules. The N-hydroxysuccinimide (NHS) ester functionality allows for reactivity with amine-containing compounds, making it valuable in various scientific applications, particularly in drug development and protein labeling .
The compound is synthesized through established chemical methods, typically involving the reaction of maleimide derivatives with PEG and subsequent bromination to introduce the dibromomaleimide group. Suppliers like AxisPharm and BOC Sciences provide high-purity variants of this compound for research purposes .
3,4-Dibromo-Mal-PEG4-NHS ester is classified as a maleimide polyethylene glycol linker. Its structure includes:
The synthesis of 3,4-Dibromo-Mal-PEG4-NHS ester typically involves several key steps:
The synthesis generally employs organic solvents such as dimethyl sulfoxide or dimethylformamide, along with coupling agents like dicyclohexylcarbodiimide to facilitate reactions. Reaction conditions are optimized for yield and purity, often involving controlled temperature and pH levels .
The molecular formula for 3,4-Dibromo-Mal-PEG4-NHS ester is , with a molecular weight of approximately 600.2 g/mol . The structure includes:
This compound exhibits a solid physical state at room temperature and requires storage under inert conditions to maintain stability .
3,4-Dibromo-Mal-PEG4-NHS ester is involved in several significant chemical reactions:
These reactions are typically conducted in organic solvents like dimethyl sulfoxide or dimethylformamide under mild conditions to ensure high yields and maintain the integrity of sensitive biomolecules .
The mechanism of action for 3,4-Dibromo-Mal-PEG4-NHS ester involves:
This dual reactivity enhances its utility in conjugating various biomolecules, allowing researchers to tailor their approaches based on specific experimental needs.
The compound's purity is typically greater than 98%, ensuring its suitability for sensitive applications in biochemical research .
3,4-Dibromo-Mal-PEG4-NHS ester has several scientific uses:
The molecular architecture of 3,4-Dibromo-Mal-PEG4-NHS ester (C₁₉H₂₄Br₂N₂O₁₀, MW 600.2 g/mol) integrates three functional domains: a dibromomaleimide headgroup, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester terminus [1] . This design enables orthogonal reactivity: the NHS ester targets primary amines (e.g., lysine residues or antibody termini) to form stable amide bonds, while the dibromomaleimide undergoes thiol-specific dual substitution, enabling homogeneous bioconjugates [6]. The PEG4 spacer serves as a hydrophilic linker that enhances aqueous solubility and reduces steric hindrance during conjugation reactions. Its 16-atom chain (CCOCCOCCOCCOC) provides an optimal balance between flexibility and spatial control, critical for maintaining target protein engagement [4] [6].
Table 1: Structurally Related Dibromomaleimide-PEG Conjugates
Compound Name | Molecular Weight | Terminal Group | Key Distinguishing Feature |
---|---|---|---|
3,4-Dibromo-Mal-PEG4-NHS ester | 600.20 g/mol | NHS ester | Amine-specific conjugation |
3,4-Dibromo-Mal-PEG4-Acid | 503.14 g/mol | Carboxylic acid | Requires activation (e.g., EDC) |
3,4-Dibromo-Mal-PEG8-Amine | 650.40 g/mol | Amine | Longer spacer; nucleophile reactivity |
3,4-Dibromo-Mal-PEG4-Boc | 559.24 g/mol | Boc-protected amine | Sequential deprotection for conjugation |
The NHS ester moiety is engineered for rapid, selective amide bond formation with primary amines under mild conditions (pH 7–9, 4°C–25°C) [5]. Activation kinetics are optimized by maintaining anhydrous conditions during synthesis, as hydrolysis competes with amine coupling and reduces conjugation efficiency. Studies demonstrate that reaction yields exceed 85% when:
The electron-withdrawing succinimide group activates the carbonyl carbon (δ⁺), facilitating nucleophilic attack by amines to form a tetrahedral intermediate. This collapses into a stable amide bond, releasing N-hydroxysuccinimide [9].
Table 2: Reaction Conditions for NHS Ester Optimization
Parameter | Optimal Range | Impact on Conjugation Efficiency |
---|---|---|
pH | 8.0–8.5 | Maximizes amine deprotonation |
Temperature | 4°C–10°C | Minimizes competitive hydrolysis |
Reaction Time | 30–120 minutes | Balances yield and product stability |
Solvent System | Anhydrous DMF/buffer | Maintains ester reactivity |
The dibromomaleimide group enables two-site thiol-specific conjugation via sequential bromothiol exchange, forming stable thioether bonds [1] [6]. Bromine atoms (Br⁻) act as leaving groups when attacked by thiol nucleophiles (e.g., cysteine residues), generating conjugates with controlled stoichiometry. Key reactivity dynamics include:
Light and temperature sensitivity necessitates storage at –20°C and reaction shielding from UV to prevent maleimide ring decomposition [1] [4].
Incorporating the PEG4 spacer introduces synthetic and stability challenges:
Comparative studies show PEG4’s optimal performance: Shorter spacers (PEG2) increase aggregation, while longer chains (PEG8) reduce cell permeability in prodrug designs [4] [10].
Concluding Remarks3,4-Dibromo-Mal-PEG4-NHS ester exemplifies rational linker design, leveraging orthogonal reactivities for precision bioconjugation. Its NHS ester enables amine-specific coupling, while the dibromomaleimide allows controlled dual-thiol linkage—addressing key limitations of conventional maleimides. Ongoing innovations focus on stabilizing PEG spacers against hydrolysis and expanding applications in PROTACs [3] [5] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3